molecular formula C18H21N5 B12242489 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine

Cat. No.: B12242489
M. Wt: 307.4 g/mol
InChI Key: QBMRMQALHGMVDK-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core fused with a piperazine ring

Preparation Methods

The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazo[4,5-b]pyridine intermediate.

    Methylation: The final step involves the methylation of the compound to introduce the methyl groups at the desired positions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[4,5-b]pyridine or piperazine rings are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, infectious diseases, and neurological disorders.

    Biological Research: The compound is used as a tool in biological research to study cellular pathways and molecular mechanisms. It can act as a probe to investigate the function of specific proteins or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules, such as DNA and proteins.

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-(2-methylphenyl)piperazine can be compared with other similar compounds, such as:

    Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in the substituents attached to the ring. They may have similar biological activities but with varying potency and selectivity.

    Piperazine derivatives: Compounds with a piperazine ring can have diverse biological activities, depending on the substituents attached to the ring

    Other heterocyclic compounds: Compounds with different heterocyclic cores, such as imidazole or pyridine, can be compared based on their chemical properties and biological activities. The combination of imidazo[4,5-b]pyridine and piperazine in the compound of interest provides a unique scaffold for drug development and research.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C18H21N5/c1-14-6-3-4-8-16(14)22-10-12-23(13-11-22)18-20-15-7-5-9-19-17(15)21(18)2/h3-9H,10-13H2,1-2H3

InChI Key

QBMRMQALHGMVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N3C)N=CC=C4

Origin of Product

United States

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